2-Chloro-5-(3,4-difluorophenyl)oxazole
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Overview
Description
2-Chloro-5-(3,4-difluorophenyl)oxazole is a synthetic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloro group at the second position and a difluorophenyl group at the fifth position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,4-difluorophenyl)oxazole can be achieved through several methods. One common approach involves the reaction of 2-chloro-1-(3,4-difluorophenyl)ethanone with an appropriate oxazole precursor under specific conditions. For instance, the use of a base such as potassium carbonate in a polar solvent like dimethylformamide can facilitate the cyclization reaction to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,4-difluorophenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of advanced materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,4-difluorophenyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-5-(3,4-difluorophenyl)oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H4ClF2NO |
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Molecular Weight |
215.58 g/mol |
IUPAC Name |
2-chloro-5-(3,4-difluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H4ClF2NO/c10-9-13-4-8(14-9)5-1-2-6(11)7(12)3-5/h1-4H |
InChI Key |
ZBQOKVBKQYSCJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(O2)Cl)F)F |
Origin of Product |
United States |
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